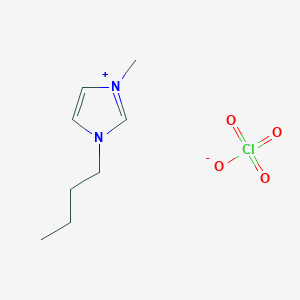

1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate

Overview

Description

1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate is a chemical compound with the molecular formula C8H15ClN2O4 . It is a type of 1-alkyl-3-methylimidazolium based ionic liquid .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1-alkyl-3-methylimidazolium core, in which the alkyl substituent at C-1 is butyl . The molecular weight is 139.22 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H15ClN2O4), molecular weight (139.22 g/mol), and its structure .Scientific Research Applications

Structural Studies and Material Applications

- Crystal Structure Characterization : The crystal structure of a similar compound, 1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazol-3-ium perchlorate, has been studied, revealing cation linkages through intermolecular N—H⋯O hydrogen bonds and connections between cations and anions via O—H⋯O and C—H⋯O hydrogen bonds. This highlights the structural intricacies of imidazolium perchlorate compounds (Wang et al., 2010).

Chemical Synthesis and Industrial Applications

- Catalysis in Chemical Synthesis : Imidazolium-based compounds have shown efficacy as catalysts in the synthesis of pyran derivatives and Knoevenagel condensations, offering eco-friendly conditions and excellent product yields (Sharifi et al., 2019).

- Ionic Liquids in Energy Applications : Imidazolium derivatives, like 1-methyl-3-butyl imidazole hydroxide ionic liquid, have been used as novel, highly active, and reusable catalysts for biodiesel production from waste oil, highlighting their potential in sustainable energy solutions (Zhang et al., 2013).

Material Science and Engineering

- Ionic Liquids in Material Science : Imidazolium-based ionic liquids have been explored for their solvation properties and potential applications in gas chromatography due to their unique selectivity and thermal stability (Álvarez et al., 2011).

- Asphaltene Dispersion in Petroleum : The use of ionic liquids, such as 1-butyl-3-methylimidazolium chloride, for the dispersion of asphaltenes in heavy oil indicates their potential role in enhancing oil recovery and transportation efficiency (Ogunlaja et al., 2014).

Mechanism of Action

Target of Action

Similar compounds like 1-butyl-3-methylimidazolium acetate have been used as additives to electrolytes for non-aqueous capillary electrophoresis .

Mode of Action

It’s worth noting that 1-butyl-3-methylimidazolium chloride, a similar compound, in combination with aluminium chloride forms an organoaluminate molten salt, which can act as an acidic catalyst for the alkylation of isobutane with 2-butene .

Biochemical Pathways

Related compounds like 1-butyl-3-methylimidazolium acetate have been reported to irreversibly adsorb gaseous co2, therefore can be a useful means for the separation of greenhouse gas .

Result of Action

It’s worth noting that 1-butyl-3-methylimidazolium acetate has been reported to readily dissolve in co2 and forms a reversible molecular complex with co2 in the ratio of 1 (co2) : 2 (1-butyl-3-methylimidazolium-acetate) .

Action Environment

It’s worth noting that 1-butyl-3-methylimidazolium acetate, a similar compound, has been reported to have air- and water-stability and miscibility with most of ce solvents .

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.ClHO4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGGSNAFGYWGCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

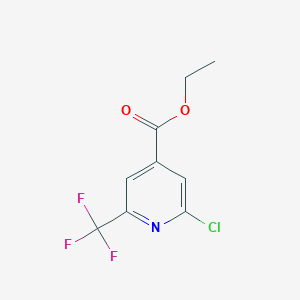

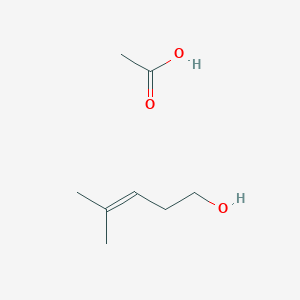

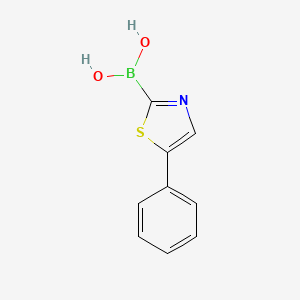

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1401514.png)

![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)